Ethyl 3-(2,6-difluorophenyl)prop-2-ynoate
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Overview
Description
Ethyl 3-(2,6-difluorophenyl)prop-2-ynoate is an organic compound with the molecular formula C11H8F2O2 It is characterized by the presence of a difluorophenyl group attached to a prop-2-ynoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,6-difluorophenyl)prop-2-ynoate typically involves the reaction of 2,6-difluorobenzaldehyde with ethyl propiolate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various substituents on the difluorophenyl ring.
Scientific Research Applications
Ethyl 3-(2,6-difluorophenyl)prop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the development of bioactive molecules for studying biological pathways.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,6-difluorophenyl)prop-2-ynoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and specificity towards its molecular targets. The prop-2-ynoate moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
- Ethyl 3-(2,6-difluorophenyl)prop-2-enoate
- Ethyl 3-(2,6-difluorophenyl)propanoate
- Ethyl 3-(2,6-difluorophenyl)prop-2-yn-1-ol
Comparison: Ethyl 3-(2,6-difluorophenyl)prop-2-ynoate is unique due to the presence of the prop-2-ynoate moiety, which imparts distinct reactivity compared to similar compounds. For instance, Ethyl 3-(2,6-difluorophenyl)prop-2-enoate contains a double bond instead of a triple bond, leading to different chemical behavior and applications. The difluorophenyl group in all these compounds enhances their stability and reactivity, making them valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H8F2O2 |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
ethyl 3-(2,6-difluorophenyl)prop-2-ynoate |
InChI |
InChI=1S/C11H8F2O2/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-5H,2H2,1H3 |
InChI Key |
PLFIVDIMMWEDIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=C(C=CC=C1F)F |
Origin of Product |
United States |
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